molecular formula C8H17NO B1426952 1-(4-Methylpiperidin-2-yl)ethan-1-ol CAS No. 1339729-15-5

1-(4-Methylpiperidin-2-yl)ethan-1-ol

Cat. No.: B1426952
CAS No.: 1339729-15-5
M. Wt: 143.23 g/mol
InChI Key: SXOPRLKJOAEPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-2-yl)ethan-1-ol is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is known for its various biological activities and is used in multiple scientific research applications.

Preparation Methods

The synthesis of 1-(4-Methylpiperidin-2-yl)ethan-1-ol typically involves the reaction of 4-methylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(4-Methylpiperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methylpiperidin-2-yl)ethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Properties

IUPAC Name

1-(4-methylpiperidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-3-4-9-8(5-6)7(2)10/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOPRLKJOAEPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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